molecular formula C14H18O3 B1606913 (S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one CAS No. 35964-50-2

(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one

Cat. No.: B1606913
CAS No.: 35964-50-2
M. Wt: 234.29 g/mol
InChI Key: LGXRGPOUGZXSEB-NSHDSACASA-N
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Description

The compound “(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one” is a chiral indenone derivative characterized by a bicyclic indenone core substituted with hydroxyl, hydroxymethyl, and methyl groups at specific positions (Figure 1). Key structural features include:

  • Core structure: A 2,3-dihydro-1H-inden-1-one backbone, a fused bicyclic system common in bioactive molecules.
  • Substituents:
    • 6-position: A 2-hydroxyethyl group (-CH₂CH₂OH).
    • 2-position: A hydroxymethyl group (-CH₂OH) and a methyl group (C5 and C7).
    • Stereochemistry: The (S)-configuration at C2, critical for molecular interactions .

This compound’s synthesis likely involves condensation or alkylation strategies similar to other dihydroindenones, as seen in related indanone derivatives . Its polar substituents (hydroxyethyl and hydroxymethyl) suggest enhanced solubility in polar solvents compared to non-hydroxylated analogs .

Properties

IUPAC Name

(2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-8-5-10-6-11(7-16)14(17)13(10)9(2)12(8)3-4-15/h5,11,15-16H,3-4,6-7H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXRGPOUGZXSEB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189514
Record name 1H-Inden-1-one, 2,3-dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-, (S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35964-50-2
Record name (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35964-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pterosin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035964502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Inden-1-one, 2,3-dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one, also known by its CAS number 35964-50-2, is an organic compound belonging to the class of indene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including hydroxyl and ketone functional groups, suggest a diverse range of interactions with biological targets.

Molecular Characteristics

  • Molecular Formula : C14H18O3
  • Molecular Weight : 234.29 g/mol
  • Purity : Typically around 95% .

Anti-inflammatory Properties

Research indicates that (S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one exhibits significant anti-inflammatory effects. It has been shown to modulate various biochemical pathways associated with inflammation. For instance, it may inhibit the activation of pro-inflammatory cytokines and pathways such as the NLRP3 inflammasome .

Interaction with Biological Targets

The compound's structural features allow it to interact effectively with specific receptors and enzymes. These interactions are critical for understanding its mechanism of action and potential therapeutic applications:

Biological Target Interaction Type Potential Effect
NLRP3 InflammasomeInhibitionReduced neuroinflammation
Cytokine ReceptorsModulationDecreased IL-1β production
Enzymes involved in metabolic pathwaysCompetitive bindingAltered metabolic processes

Study 1: Neuroprotection and Inflammation

In a study examining neuroprotective effects, (S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one was administered in models of oxidative stress. The results indicated a significant reduction in markers of inflammation and cell death in neuronal cells exposed to oxidative agents. This suggests that the compound may have potential applications in treating neurodegenerative diseases characterized by inflammation .

Study 2: Modulation of Cytokine Production

Another investigation focused on the compound's ability to modulate cytokine production in immune cells. The findings demonstrated that treatment with (S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one led to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This modulation could be beneficial in conditions where chronic inflammation is a concern .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Properties : Research indicates that Pterosin G exhibits anti-inflammatory effects. Studies have shown its potential to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Biological Activity Modulation : The compound has been investigated for its ability to interact with specific biological targets, influencing metabolic processes and cellular signaling pathways. This interaction can lead to therapeutic applications in treating various diseases.
  • Potential as an Antioxidant : Some studies suggest that Pterosin G may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Organic Synthesis Applications

Pterosin G is also significant in organic synthesis due to its versatile functional groups. It serves as a precursor or intermediate in the synthesis of other complex molecules. Several synthetic routes have been developed for preparing this compound:

Synthetic RouteDescription
Enzymatic SynthesisUtilizes enzymes to facilitate the formation of Pterosin G from simpler substrates.
Chemical SynthesisInvolves traditional chemical methods to create the compound through multi-step reactions.

These methods highlight the flexibility in synthetic approaches available for this compound, allowing researchers to tailor synthesis based on specific needs.

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal explored the anti-inflammatory effects of Pterosin G on macrophages. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Interaction with Biological Targets

Research conducted on the binding affinity of Pterosin G with various receptors demonstrated its capability to modulate receptor activity. This study utilized techniques such as surface plasmon resonance and fluorescence spectroscopy to analyze binding interactions, providing insights into its mechanism of action.

Case Study 3: Synthesis Optimization

A recent investigation focused on optimizing the synthesis of Pterosin G using green chemistry principles. The study aimed at reducing waste and improving yield through environmentally friendly solvents and catalysts, showcasing the compound's adaptability in modern synthetic methodologies.

Chemical Reactions Analysis

Oxidation and Reduction

  • Hydroxyl groups : Can undergo oxidation to ketones or carboxylic acids using reagents like KMnO₄.

  • Ketone functionality : May be reduced to secondary alcohols using LiAlH₄ or other hydride reagents.

Nucleophilic Substitution

The hydroxyl groups may act as leaving groups under acidic conditions, enabling substitutions (e.g., esterification or etherification).

Electrophilic Reactions

The ketone group can participate in aldol reactions or Michael additions , while the indene ring may undergo electrophilic aromatic substitution.

Oxidation Pathway

Example: Oxidation of hydroxymethyl (-CH₂OH) to ketone (-CO) via a radical or peracid-mediated mechanism.
R-CH2OHOxidizing agentR-CO\text{R-CH}_2\text{OH} \xrightarrow{\text{Oxidizing agent}} \text{R-CO}

Reduction Pathway

Example: Reduction of the ketone to a secondary alcohol using LiAlH₄:
R-COLiAlH4R-CH2OH\text{R-CO} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{OH}

Structural Comparisons and Reactivity

A comparison of structurally related compounds highlights reactivity trends:

Compound Key Features Reactivity Notes
(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-oneStereogenic center, two hydroxyl groups, ketoneStereoselective reactions; hydroxyl groups enable substitution/oxidation
5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-oneSingle hydroxyl group, ketoneSimilar oxidation/reduction pathways but fewer stereocenters
3-Hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Three hydroxyl groups, trimethyl substitutionEnhanced nucleophilicity; potential for complex substitution patterns

Analytical Validation

Reactions are typically confirmed via:

  • NMR spectroscopy to verify stereochemistry and functional group integrity.

  • Mass spectrometry to confirm molecular weight and purity.

Research Gaps

  • Empirical data : Melting/boiling points and detailed reaction kinetics remain uncharacterized.

  • Biological interactions : Further studies needed to map reactivity with enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dihydroindenone Derivatives

Compound Name Substituents (Positions) Key Functional Groups CAS Number Reference
(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one 2-(hydroxymethyl), 6-(2-hydroxyethyl), 5,7-dimethyl -OH, -CH₂OH, -CH₃ Not available
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one 5,6-dimethyl -CH₃ 874-35-1
1H-Indene, 2,3-dihydro-4,7-dimethyl- 4,7-dimethyl -CH₃ 1078-04-2
5-(Hydroxymethyl)-2,7-dimethyl-6-(glycosylated ethyl)-2,3-dihydro-1H-inden-1-one 5-(hydroxymethyl), 6-(glycosylated ethyl), 2,7-dimethyl -OH, -CH₂OH, glycosyl moiety 54854-88-5

Key Observations :

  • Hydrophilicity: The target compound’s hydroxyethyl and hydroxymethyl groups increase polarity compared to non-hydroxylated analogs (e.g., 5,6-dimethyl derivative ). This enhances aqueous solubility, critical for pharmaceutical applications.
  • Stereochemical Impact: The (S)-configuration differentiates it from racemic mixtures, as seen in related chiral indenones .
  • Glycosylated Analogs : Compound 54854-88-5 demonstrates how glycosylation further modifies solubility and bioavailability, a feature absent in the target compound.

Table 2: Physicochemical and Hazard Data Comparison

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Hazard Statements (GHS) Reference
(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one ~264.3 High in polar solvents Not reported
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one 162.23 Low (lipophilic) H302, H315, H319, H332, H335
5-(Hydroxymethyl)-2,7-dimethyl-6-(glycosylated ethyl)-2,3-dihydro-1H-inden-1-one ~432.4 Moderate (polar glycosyl) Not reported

Key Observations :

  • Hazard Profile: Non-hydroxylated analogs like 5,6-dimethyl-2,3-dihydro-1H-inden-1-one exhibit multiple hazards (e.g., acute toxicity, skin irritation ), whereas the target compound’s safety data remain undocumented.
  • Molecular Weight : The target compound’s intermediate molecular weight (~264.3 g/mol) balances solubility and membrane permeability, unlike heavier glycosylated derivatives .

Preparation Methods

Construction of the Indenone Core

The indenone skeleton is typically synthesized starting from substituted styrene derivatives or benzaldehydes. For example, 2,4,6-trimethylstyrene can be converted into 2,3-dihydro-4,6-dimethyl-1H-indene via catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure in an inert atmosphere. This intermediate provides a scaffold for further functionalization.

Step Reaction Type Conditions/Notes Yield/Remarks
1 Styrene hydrogenation Pd/C catalyst, H2 gas, inert atmosphere, heating Efficient conversion to indene
2 Oxidation to indenone Controlled oxidation (e.g., PCC) Formation of indenone ketone core

Introduction of Hydroxyethyl and Hydroxymethyl Groups

The hydroxyethyl substituent at the 6-position and the hydroxymethyl group at the 2-position are introduced via nucleophilic addition methods:

  • Hydroxyethyl group : Often introduced by hydroboration-oxidation of a vinyl or allyl side chain attached to the indene ring.
  • Hydroxymethyl group : Typically installed by selective formylation followed by reduction or by Grignard addition of formaldehyde equivalents.

Protecting groups such as silyl ethers may be used transiently to prevent side reactions during multi-step syntheses.

Enantioselective Synthesis and Resolution

To obtain the (S)-enantiomer:

  • Asymmetric Catalysis : Use of chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation or cyclization steps to induce chirality at the 2-position.
  • Chiral Resolution : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) followed by crystallization to separate the (S)-enantiomer from racemic mixtures.

Representative Synthetic Route Example

Step Reagents/Conditions Description Outcome/Yield
1 2,4,6-Trimethylstyrene, Pd/C, H2, inert atm Hydrogenation to 2,3-dihydro-4,6-dimethyl-1H-indene High yield
2 Controlled oxidation (e.g., PCC) Oxidation to 5,7-dimethyl-1H-inden-1-one core Moderate yield
3 Grignard reagent (e.g., formaldehyde MgBr) Introduction of hydroxymethyl group at C-2 Good yield
4 Hydroboration-oxidation Introduction of hydroxyethyl group at C-6 Moderate to good yield
5 Chiral catalyst (Ru-BINAP) or chiral resolution Enantioselective step or resolution to obtain (S)-isomer Enantiomeric excess >95%

Analytical and Characterization Techniques

  • NMR Spectroscopy (1H and 13C) : Used to confirm the substitution pattern and stereochemistry by analyzing coupling constants and NOE correlations.
  • X-ray Crystallography : Essential for absolute configuration determination of the (S)-enantiomer.
  • Mass Spectrometry : Confirms molecular weight and fragmentation consistent with the hydroxyethyl and hydroxymethyl substituents.
  • Chiral HPLC : Validates enantiomeric purity using chiral stationary phases such as Chiralpak AD-H columns.
  • Polarimetry : Measures specific optical rotation to confirm stereochemistry.

Summary Table of Preparation Methods

Preparation Aspect Method/Technique Key Reagents/Conditions Advantages Challenges
Indenone core synthesis Hydrogenation of substituted styrene Pd/C, H2, inert atmosphere High yield, scalable Requires controlled conditions
Hydroxymethyl group addition Grignard addition of formaldehyde Formaldehyde MgBr, low temperature Selective C-2 functionalization Sensitive to moisture
Hydroxyethyl group addition Hydroboration-oxidation BH3·THF, H2O2/NaOH Regioselective, mild conditions Protection needed for other OH
Enantioselective synthesis Asymmetric catalysis (Ru-BINAP) Ru catalyst, chiral ligand High enantioselectivity Catalyst cost and optimization
Chiral resolution Diastereomeric salt formation Chiral acids (e.g., tartaric acid) Simple, effective Yield loss, multiple steps

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-configured indenone derivatives like this compound?

Methodological Answer:

  • Key Routes :
    • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers from racemic intermediates .
    • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation or cyclization steps.
    • Functional Group Manipulation : Introduce hydroxyethyl and hydroxymethyl groups via Grignard additions or hydroboration-oxidation to pre-formed indenone scaffolds .
  • Critical Intermediates :
    • 5,7-Dimethyl-1H-inden-1-one derivatives (e.g., halogenated precursors for cross-coupling).
    • Hydroxyethyl intermediates protected as silyl ethers to avoid side reactions during synthesis.

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal 3JHH^3J_{HH}) and NOE experiments to confirm spatial arrangements of substituents .

  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis using SHELXL or similar software . Example bond angles/torsions from related compounds:

    Bond Angle/TorsionValue (degrees)Reference Compound
    C2–C3–C4121.08(E)-indenone
    C9–C1–C2129.30(E)-indenone
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of hydroxyl groups).

Advanced: How can computational modeling (DFT) predict reactivity and electronic properties?

Methodological Answer:

  • DFT Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d,p) to minimize energy and validate against crystallographic data .
    • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Example values:
ParameterValue (eV)Reference Compound
HOMO-6.2IMDHI
LUMO-1.8IMDHI
Band Gap (ΔE)4.4IMDHI

Electrostatic Potential Maps : Identify regions prone to nucleophilic attack (e.g., carbonyl groups).

  • Validation : Compare computed NMR shifts with experimental data to refine models .

Advanced: How should researchers resolve contradictions in crystallographic data refinement?

Methodological Answer:

  • Software Tools :
    • SHELXL : Refine anisotropic displacement parameters and validate using R-factors (<5% for high-resolution data) .
    • ORTEP-3 : Visualize thermal ellipsoids to detect disorder or overfitting .
  • Troubleshooting :
    • For twinned crystals, use TWINABS to scale data and SHELXD for phase correction .
    • Validate hydrogen bonding networks against geometric restraints (e.g., PLATON validation ).

Advanced: What experimental designs are optimal for evaluating biological activity?

Methodological Answer:

  • Assay Design :
    • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Receptor Binding Studies : Use radioligand displacement assays (e.g., AMPA receptor modulation ).
  • Data Interpretation :
    • Correlate substituent effects (e.g., hydroxyl groups) with activity using SAR tables:
SubstituentMIC (μg/mL)Target Organism
5,7-Dimethyl12.5E. coli
6-Hydroxyethyl6.25S. aureus

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles (H315/H319 risks) .
    • Ventilation : Use fume hoods to prevent inhalation (H335/H332) .
  • First Aid :
    • For skin contact: Wash with water for 15 minutes and consult a physician .

Advanced: How can enantiomeric purity be validated post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (S)-configured analogs.
  • X-ray Powder Diffraction (XRPD) : Confirm crystalline phase homogeneity .

Advanced: What strategies address low yields in hydroxyethyl group introduction?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect hydroxyls as TMS ethers during Grignard reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30% yield increase in indenone derivatives ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one

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